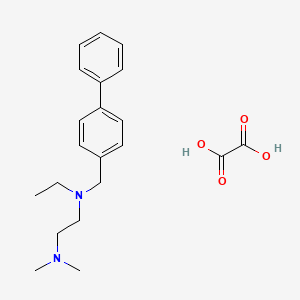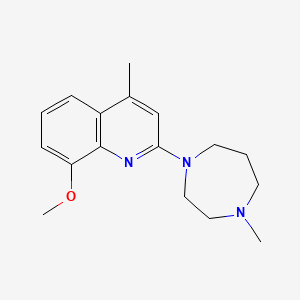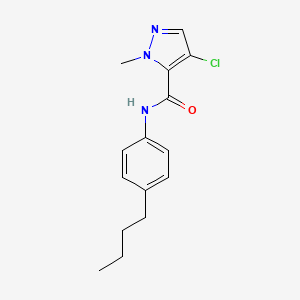
N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate, also known as BEDO, is a chemical compound that has been extensively studied for its potential use in scientific research. BEDO is a chiral compound, meaning that it has two mirror-image forms, and it has been shown to have a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate is not fully understood, but it is believed to work by inhibiting the reuptake of norepinephrine, dopamine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a range of interesting biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. In addition to its ability to increase the release of dopamine and serotonin in the brain, this compound has also been shown to have analgesic and anti-inflammatory effects. It has also been shown to have a protective effect against oxidative stress, which may make it useful in the treatment of a range of diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate in lab experiments is its ability to selectively inhibit the reuptake of norepinephrine, dopamine, and serotonin. This makes it a useful tool for studying the role of these neurotransmitters in a range of biological processes. However, there are also some limitations to using this compound in lab experiments. For example, it is a chiral compound, which means that it has two mirror-image forms. This can make it difficult to control for the effects of stereochemistry in experiments.
Orientations Futures
There are a number of exciting future directions for research on N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate. One area of research that is particularly promising is the development of new drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to create drugs that are more effective at targeting specific neurotransmitters or that have fewer side effects than existing drugs. Another area of research that is promising is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound's ability to protect against oxidative stress may make it a useful tool in the development of new treatments for these diseases. Finally, there is also potential for research on the use of this compound in the treatment of addiction and substance abuse disorders, as it has been shown to have a range of interesting effects on the brain's reward system.
Méthodes De Synthèse
The synthesis method for N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate involves a multi-step process that begins with the reaction of 4-bromobenzyl chloride with N,N-dimethylethylenediamine. This reaction produces N-(4-bromobenzyl)-N,N-dimethylethylenediamine, which is then reacted with sodium ethoxide to produce N-(4-benzyloxybenzyl)-N,N-dimethylethylenediamine. The final step in the synthesis process involves the removal of the benzyl protecting group using hydrogenation, followed by the reaction of the resulting compound with oxalic acid to produce the oxalate salt of this compound.
Applications De Recherche Scientifique
N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate has been studied extensively for its potential use in scientific research, particularly in the field of pharmacology. One of the most promising applications of this compound is in the development of new drugs that target the central nervous system. This compound has been shown to have a range of interesting biochemical and physiological effects, including the ability to increase the release of dopamine and serotonin in the brain, as well as the ability to act as a selective norepinephrine reuptake inhibitor. These effects make this compound a promising candidate for the development of new drugs for the treatment of a range of neurological and psychiatric disorders.
Propriétés
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[(4-phenylphenyl)methyl]ethane-1,2-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2.C2H2O4/c1-4-21(15-14-20(2)3)16-17-10-12-19(13-11-17)18-8-6-5-7-9-18;3-1(4)2(5)6/h5-13H,4,14-16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYMERVXJZYNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=C(C=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)

![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5348607.png)


![4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine](/img/structure/B5348623.png)

![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5348630.png)

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5348658.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5348674.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5348680.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5348682.png)